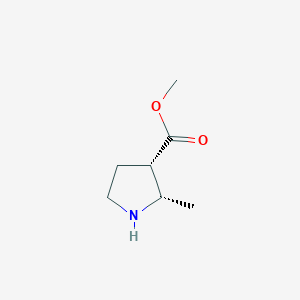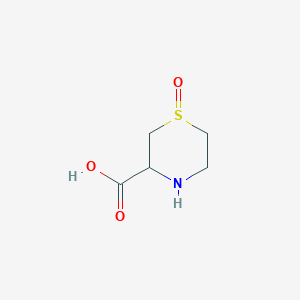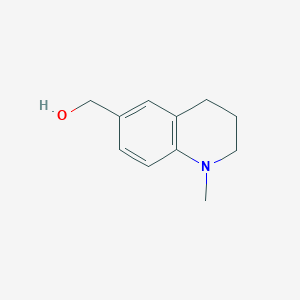
(1-Methyl-1,2,3,4-tetrahydroquinolin-6-yl)methanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound (1-Methyl-1,2,3,4-tetrahydroquinolin-6-yl)methanol is a derivative of the tetrahydroquinoline family, which is a class of compounds known for their diverse pharmacological activities. Although the provided papers do not directly discuss this specific compound, they do provide valuable insights into the synthesis and properties of closely related tetrahydroquinoline derivatives.
Synthesis Analysis
The synthesis of tetrahydroquinoline derivatives can be achieved through various methods. Paper describes an acid-catalyzed [4+2] cycloaddition between enamines and benzylideneanilines, resulting in the formation of 1,2,3,4-tetrahydroquinoline derivatives. This process utilizes acetic acid or methanol with a catalytic amount of p-toluenesulfonic acid to yield the desired products. Similarly, paper presents an eco-friendly method for synthesizing 2,3-dihydroquinazolin-4(1H)-one derivatives, which, while not the same, share a similar heterocyclic structure. The method employs 2-methyl tetrahydrofuran (2-MeTHF) as a solvent and methanol in the presence of potassium carbonate as a catalyst.
Molecular Structure Analysis
The molecular structure of tetrahydroquinoline derivatives can be complex and diverse. In paper , X-ray crystallography confirmed the structure of an intermediate compound, 2-amino-N-(2-substituted-ethyl)benzamide, which is related to the tetrahydroquinoline structure. The crystal was monoclinic with specific cell dimensions and a volume, indicating a well-defined molecular geometry.
Chemical Reactions Analysis
Tetrahydroquinoline derivatives can participate in various chemical reactions due to their reactive sites. The [4+2] cycloaddition described in paper is a key reaction that allows for the construction of the tetrahydroquinoline core. This reaction is versatile and can yield considerable amounts of the desired product under the right conditions.
Physical and Chemical Properties Analysis
The physical and chemical properties of tetrahydroquinoline derivatives are influenced by their molecular structure. While the papers provided do not detail the properties of (1-Methyl-1,2,3,4-tetrahydroquinolin-6-yl)methanol specifically, they do suggest that these compounds are likely to have distinct NMR characteristics, as indicated by the NMR analysis in paper . Additionally, the use of eco-friendly solvents and catalysts in their synthesis, as mentioned in paper , can also impact their solubility and environmental compatibility.
科学的研究の応用
Therapeutic Applications
Neuroprotection and CNS Disorders : Tetrahydroisoquinoline (THIQ) derivatives, including compounds structurally related to "(1-Methyl-1,2,3,4-tetrahydroquinolin-6-yl)methanol," have been studied for their neuroprotective properties. These compounds have shown potential in preventing Parkinsonism and have been investigated for their neuroprotective, antiaddictive, and antidepressant-like activities in various animal models of central nervous system disorders. The mechanisms of action may involve MAO inhibition, free radical scavenging properties, and antagonism to the glutamatergic system, suggesting a role in various neurodegenerative diseases (Antkiewicz‐Michaluk et al., 2018).
Chemical Properties and Applications
Synthetic and Decomposition Reactions of Methanol : The synthesis and decomposition reactions involving methanol have been reviewed, highlighting the importance of methanol in energy conservation and global environment protection. The research focuses on the development of catalysts and reactors for efficient methanol decomposition and synthesis, which is critical for thermal energy transport systems. This work contributes to understanding the chemical reactions of methanol, which could have implications for the study and application of related tetrahydroquinoline compounds (Liu et al., 2002).
Fischer Synthesis of Indoles : The Fischer synthesis of indoles from arylhydrazones, including those derived from tetrahydroquinoline compounds, has been reviewed. This process is significant for the chemical synthesis of indole compounds, which have various pharmaceutical and chemical applications. The review discusses different transformations of the cyclohexadienoneimine intermediate, which is crucial for the indolization process and highlights the complexity and versatility of tetrahydroquinoline derivatives in chemical synthesis (Fusco & Sannicolo, 1978).
特性
IUPAC Name |
(1-methyl-3,4-dihydro-2H-quinolin-6-yl)methanol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO/c1-12-6-2-3-10-7-9(8-13)4-5-11(10)12/h4-5,7,13H,2-3,6,8H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWTAHNFGMCBZLB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCCC2=C1C=CC(=C2)CO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10497326 |
Source


|
| Record name | (1-Methyl-1,2,3,4-tetrahydroquinolin-6-yl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10497326 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.24 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1-Methyl-1,2,3,4-tetrahydroquinolin-6-yl)methanol | |
CAS RN |
68031-99-2 |
Source


|
| Record name | (1-Methyl-1,2,3,4-tetrahydroquinolin-6-yl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10497326 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)methanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


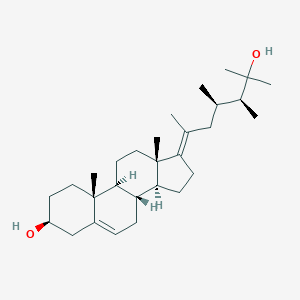
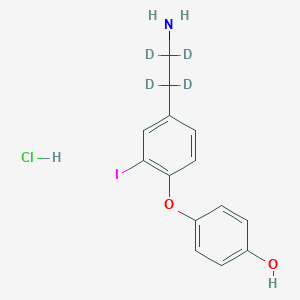
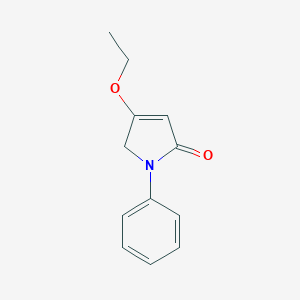
![(3S,5S)-3,5-Bis[[(1,1-dimethylethyl)dimethylsilyl]oxy]-1-hydroxy-cyclohexanemethanol](/img/structure/B128259.png)
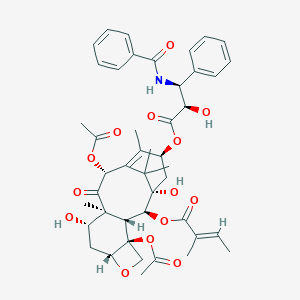
![(3S,5S)-3,5-Bis[[(1,1-dimethylethyl)dimethylsilyl]oxy]-1-hydroxy-cyclohexanecarboxylic Acid Methyl Ester](/img/structure/B128261.png)
![methyl (3R,5R)-3,5-bis[[tert-butyl(dimethyl)silyl]oxy]-1-hydroxy-4-(imidazole-1-carbothioyloxy)cyclohexane-1-carboxylate](/img/structure/B128262.png)

![methyl (3R,5R)-3,5-bis[[tert-butyl(dimethyl)silyl]oxy]-1,4-dihydroxycyclohexane-1-carboxylate](/img/structure/B128266.png)

